molecular formula C11H13BrN4O4 B2985007 Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate CAS No. 52943-73-4

Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate

Cat. No.: B2985007
CAS No.: 52943-73-4
M. Wt: 345.153
InChI Key: KOUDKMQKKXZWLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate is a synthetic organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a bromine atom and an ethyl acetate group attached to a purine nucleus. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate typically involves the bromination of 1,3-dimethylxanthine followed by esterification. The process can be summarized as follows:

    Bromination: 1,3-dimethylxanthine is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 8-position.

    Esterification: The brominated product is then reacted with ethyl bromoacetate in the presence of a base, such as potassium carbonate, to form the final compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) can replace the bromine atom.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted purine derivatives can be obtained.

    Oxidation Products: Oxidation can lead to the formation of purine N-oxides or other oxidized derivatives.

    Reduction Products: Reduction typically yields dehalogenated or partially reduced purine compounds.

Scientific Research Applications

Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate has diverse applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various purine derivatives with potential biological activities.

    Biology: The compound is used in studies related to enzyme inhibition, particularly those involving purine metabolism.

    Medicine: Research explores its potential as an antiviral, anticancer, or anti-inflammatory agent.

    Industry: It finds applications in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The bromine atom and ethyl acetate group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by mimicking natural substrates or by binding to active sites, thereby disrupting normal biochemical pathways.

Comparison with Similar Compounds

    Theophylline: A naturally occurring purine derivative with bronchodilator properties.

    Caffeine: Another purine derivative known for its stimulant effects.

    8-Bromotheophylline: Similar in structure but lacks the ethyl acetate group.

Uniqueness: Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate is unique due to the presence of both a bromine atom and an ethyl acetate group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in synthetic chemistry and as a candidate for drug development.

Properties

IUPAC Name

ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN4O4/c1-4-20-6(17)5-16-7-8(13-10(16)12)14(2)11(19)15(3)9(7)18/h4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUDKMQKKXZWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.